5-bromo-2-chloro-1H-indole-3-carbaldehyde 5-bromo-2-chloro-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 535923-43-4
VCID: VC4269895
InChI: InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H
SMILES: C1=CC2=C(C=C1Br)C(=C(N2)Cl)C=O
Molecular Formula: C9H5BrClNO
Molecular Weight: 258.5

5-bromo-2-chloro-1H-indole-3-carbaldehyde

CAS No.: 535923-43-4

Cat. No.: VC4269895

Molecular Formula: C9H5BrClNO

Molecular Weight: 258.5

* For research use only. Not for human or veterinary use.

5-bromo-2-chloro-1H-indole-3-carbaldehyde - 535923-43-4

Specification

CAS No. 535923-43-4
Molecular Formula C9H5BrClNO
Molecular Weight 258.5
IUPAC Name 5-bromo-2-chloro-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H
Standard InChI Key FZBYTBFQYOWVCS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=C(N2)Cl)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its IUPAC name, 5-bromo-2-chloro-1H-indole-3-carbaldehyde, reflects the substituents:

  • Bromine at C5 enhances electrophilic substitution reactivity and lipophilicity.

  • Chlorine at C2 contributes to steric effects and influences electronic distribution.

  • The aldehyde group at C3 enables condensation reactions for derivatization .

The molecular formula is C₉H₅BrClNO, with a molar mass of 258.50 g/mol. Key spectroscopic data includes:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch).

  • ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons between δ 7.0–8.5 ppm .

Crystallographic Insights

While the crystal structure of 5-bromo-2-chloro-1H-indole-3-carbaldehyde remains unreported, related halogenated indoles exhibit non-coplanar arrangements due to steric hindrance. For example, 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde shows a dihedral angle of 84.7° between the indole and iodobenzene rings, attributed to carbonyl and halogen interactions . Such structural features may influence binding to biological targets.

Synthesis and Reactivity

Bromination-Chlorination Sequential Approach

A common method involves brominating 2-chloro-1H-indole-3-carbaldehyde using bromine in acetic acid at room temperature (yield: 65–75%). This avoids over-bromination, a challenge in polyhalogenated indole synthesis .

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to reduce reaction times. For instance, coupling 2-chloroindole-3-carbaldehyde with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 100°C for 15 minutes achieves 80% yield .

Key Reactions

  • Oxidation: The aldehyde group converts to carboxylic acid using KMnO₄ in acetone/water (yield: 65%) .

  • Reduction: NaBH₄ in methanol reduces the aldehyde to a primary alcohol.

  • Nucleophilic Substitution: Chlorine at C2 undergoes SNAr reactions with amines or thiols under basic conditions .

Biological Activity and Mechanisms

Antimicrobial Efficacy

  • Antibacterial: MIC values of 8–16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

  • Antifungal: Active against Cryptococcus neoformans (MIC: 4 µg/mL) via ergosterol biosynthesis disruption .

Comparative Analysis with Analogues

CompoundSubstituentsAnticancer GI₅₀ (nM)Antimicrobial MIC (µg/mL)
5-Bromo-2-chloro derivativeBr (C5), Cl (C2)29–784–16
5-Bromoindole-3-carbaldehydeBr (C5)120–15032–64
2-Chloroindole-3-carbaldehydeCl (C2)200–25064–128

Table 1: Enhanced bioactivity of the dihalogenated derivative compared to monosubstituted analogues .

Applications in Drug Development

Prodrug Design

The aldehyde group facilitates Schiff base formation with amines, enhancing bioavailability. For example, condensation with isoniazid yields hydrazone derivatives with improved antitubercular activity (MIC: 2 µg/mL) .

Combinatorial Libraries

Automated synthesis platforms utilize this compound to generate >500 analogues for high-throughput screening. Notable hits include:

  • Compound 26: Anti-MRSA activity at 0.25 µg/mL .

  • Compound 57: Selective antifungal agent against C. neoformans .

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